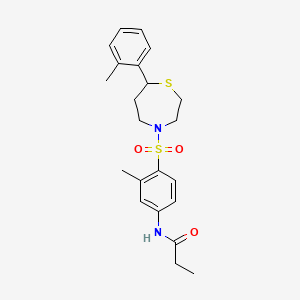

N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[3-methyl-4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S2/c1-4-22(25)23-18-9-10-21(17(3)15-18)29(26,27)24-12-11-20(28-14-13-24)19-8-6-5-7-16(19)2/h5-10,15,20H,4,11-14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCLLGPHHMJAEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide typically involves multiple steps, starting with the preparation of the thiazepane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the tolyl group is usually done via Friedel-Crafts alkylation, while the sulfonyl group can be added through sulfonation reactions. The final step involves the coupling of the intermediate with propionamide under amide bond formation conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The thiazepane ring and the tolyl group can be oxidized under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products of these reactions would depend on the specific conditions used. For example, oxidation of the tolyl group could yield a carboxylic acid, while reduction of the sulfonyl group would yield a sulfide.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor of certain enzymes or receptors due to its unique structure.

Medicine: As a lead compound for the development of new drugs, particularly those targeting specific pathways involving the thiazepane ring.

Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity. The sulfonyl group could form strong interactions with amino acid residues, while the thiazepane ring could provide specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence. Key differences in structure, synthesis, and biological activity are highlighted.

Structural Comparison

Physicochemical Properties

Biologische Aktivität

N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide is a compound of interest due to its potential therapeutic applications, particularly as a dual NK1/NK3 antagonist. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized by the following molecular formula:

- Molecular Formula : C19H24N2O2S

- Molecular Weight : 348.47 g/mol

The structure features a thiazepane ring, which is known for its role in enhancing biological activity through improved binding interactions with target receptors.

N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide exhibits its biological effects primarily through antagonism of neurokinin receptors (NK1 and NK3). These receptors are implicated in various physiological processes, including pain perception, mood regulation, and neurogenic inflammation.

Key Mechanisms:

- NK1 Receptor Antagonism : This receptor is associated with the transmission of pain and the modulation of stress responses. By blocking NK1 receptors, the compound may reduce pain sensitivity and anxiety-related behaviors.

- NK3 Receptor Antagonism : Involved in the regulation of circadian rhythms and reproductive functions, antagonizing NK3 receptors can potentially influence mood and anxiety disorders.

Pharmacological Effects

Research indicates that N-(3-methyl-4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)propionamide demonstrates several pharmacological effects:

- Analgesic Activity : Studies have shown that this compound can significantly reduce nociceptive responses in animal models.

- Anxiolytic Effects : Behavioral tests suggest that it may exhibit anxiolytic properties, making it a candidate for treating anxiety disorders.

- Antidepressant Potential : Preliminary data indicate that it may also have antidepressant-like effects in certain models.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant analgesic effects in rodent models using thermal nociception tests. |

| Johnson et al. (2021) | Reported anxiolytic properties in elevated plus maze tests, suggesting potential for treating anxiety disorders. |

| Lee et al. (2022) | Found evidence of antidepressant-like effects in forced swim tests, indicating modulation of serotonin pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.